Cas no 515880-45-2 (BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]-)
BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]- Chemical and Physical Properties
Names and Identifiers
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- BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]-
- Boronic acid, B-[2-(1,3-dioxolan-2-yl)phenyl]-
- SKL505
- 2-(1,3-Dioxolan-2-yl)phenylboronic acid
- 515880-45-2
- SCHEMBL12615131
- B-[2-(1,3-Dioxolan-2-yl)phenyl]boronic acid
- (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid
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- Inchi: 1S/C9H11BO4/c11-10(12)8-4-2-1-3-7(8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2
- InChI Key: QULISEWYULGEJO-UHFFFAOYSA-N
- SMILES: B(C1=CC=CC=C1C1OCCO1)(O)O
Computed Properties
- Exact Mass: 194.0750390Da
- Monoisotopic Mass: 194.0750390Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.9Ų
BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1877033-1g |
(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid |
515880-45-2 | 98% | 1g |
¥7629.00 | 2024-05-10 |
BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]-
Comprehensive Overview of BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]- (CAS No. 515880-45-2)
BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]- (CAS No. 515880-45-2) is a specialized boronic acid derivative that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, characterized by its unique dioxolane and phenyl functional groups, serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. Its molecular structure, which includes a boron atom bonded to an aromatic ring, makes it particularly valuable in the development of advanced materials and bioactive molecules.
In recent years, the demand for boronic acid derivatives like BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]- has surged due to their applications in drug discovery and medicinal chemistry. Researchers are increasingly exploring its potential as a protease inhibitor or enzyme modulator, aligning with the growing interest in targeted therapies for diseases such as cancer and neurodegenerative disorders. The compound's ability to form stable complexes with diols and other biomolecules also positions it as a candidate for sensor development and diagnostic tools.
From an industrial perspective, BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]- is often utilized in the synthesis of OLED materials and organic semiconductors, which are critical components in next-generation displays and electronic devices. Its electron-withdrawing and electron-donating properties make it a valuable additive for tuning the optoelectronic characteristics of these materials. This aligns with the global push toward sustainable and energy-efficient technologies, a topic frequently searched by engineers and material scientists.
One of the most frequently asked questions about BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]- revolves around its stability and storage conditions. Like many boronic acids, it is sensitive to moisture and oxygen, requiring storage under inert atmospheres or at low temperatures. Proper handling and purification techniques, such as recrystallization or column chromatography, are essential to maintain its efficacy in synthetic applications.
Another area of interest is the compound's role in green chemistry. As the scientific community shifts toward environmentally friendly practices, BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]- has been investigated for its potential in catalytic processes that reduce waste and energy consumption. Its compatibility with aqueous reaction conditions and biodegradable solvents makes it a promising candidate for sustainable chemical synthesis.
In summary, BORONIC ACID, [2-(1,3-DIOXOLAN-2-YL)PHENYL]- (CAS No. 515880-45-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and green chemistry. Its unique structural features and reactivity profile continue to inspire innovation in both academic and industrial settings. As research progresses, this compound is likely to play an even more prominent role in addressing contemporary challenges in science and technology.
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